molecular formula C10H20N2O3 B1328104 Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 889949-18-2

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1328104
CAS RN: 889949-18-2
M. Wt: 216.28 g/mol
InChI Key: BAMSJMDJDXMZDC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and their utility in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One such method is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, as reported in the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists . Another approach involves the flash vacuum pyrolysis (FVP) of tert-butyl aminoacetates to yield unstable pyrrole derivatives, which can react with electrophiles or undergo further transformations . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, yielding chiral pyrrolidine with high yield and enantiomeric excess . Efficient methods for synthesizing highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, have also been reported, demonstrating the utility of these compounds in the synthesis of macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of certain thienopyridine dicarboxylate derivatives has been characterized, revealing intramolecular hydrogen bonding and stabilization within the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can then couple with nucleophiles to produce substituted pyrroles . Organocatalyzed synthesis can also be employed to prepare pyrrolidine derivatives, such as tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, yielding racemic mixtures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups, for example, can impart steric bulk, affecting the compound's reactivity and physical properties. The introduction of functional groups such as cyano, ester, or carboxylate can alter the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications in medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is involved in complex chemical synthesis processes. For instance, it is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate and coupled with aromatic aldehyde to afford Schiff base compounds. These compounds are characterized using spectroscopic methods, and their structures are analyzed using X-ray crystallographic analysis. The molecular structure is often stabilized by intramolecular hydrogen bonds, highlighting its potential in creating stable molecular arrangements for various applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Asymmetric Synthesis

The compound plays a crucial role in the asymmetric synthesis of complex molecules. A notable application is in the practical asymmetric synthesis of disubstituted pyrrolidines, achieved through nitrile anion cyclization strategy. This process involves several steps including catalytic asymmetric reduction, displacement, and conjugate addition, culminating in the formation of chiral pyrrolidine with high yield and enantiomeric excess. Such processes are critical in the production of molecules with specific chiral configurations, which is important in pharmaceuticals and material sciences (Chung et al., 2005).

Supramolecular Arrangement

The compound is involved in the study of supramolecular arrangements influenced by weak intermolecular interactions. Even lacking a hydrogen bond donor and acceptor system, the oxopyrrolidine analogues of this compound, upon bulky substitutions, can form fascinating supramolecular assemblies through various weak interactions. This is pivotal in understanding the molecular packing and arrangement, which has implications in the field of crystal engineering and design of new materials (Samipillai et al., 2016).

Continuous Flow Synthesis

In synthetic chemistry, the compound is used in the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. The in situ hydrolysis of tert-butyl esters showcases an efficient methodology, integrating the synthesis and modification of compounds in a single continuous process. This method is beneficial for the scalable and efficient production of chemical compounds (Herath & Cosford, 2010).

Mechanism of Action

The specific mechanism of action for “Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is not available in the retrieved data. The compound is used as a reagent in life science research , suggesting it may interact with various biological systems in different ways.

Safety and Hazards

The compound has been classified with the hazard statements H302 and H412 . This indicates that it is harmful if swallowed (H302) and is harmful to aquatic life with long-lasting effects (H412). The precautionary statement P273 advises to avoid release to the environment .

properties

IUPAC Name

tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMSJMDJDXMZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647088
Record name tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

889949-18-2
Record name tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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